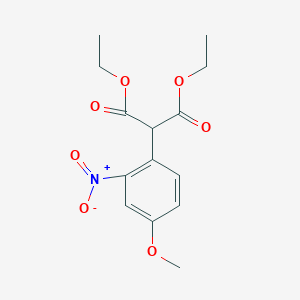
Diethyl (4-methoxy-2-nitrophenyl)malonate
Übersicht
Beschreibung
Diethyl (4-methoxy-2-nitrophenyl)malonate, also known as MEMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MEMM is a malonate derivative that is widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-methoxy-2-nitrophenyl)malonate has been widely used as a key intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry. Additionally, Diethyl (4-methoxy-2-nitrophenyl)malonate has been used as a reagent in the synthesis of various natural products, which have potential biological activities.
Wirkmechanismus
The mechanism of action of Diethyl (4-methoxy-2-nitrophenyl)malonate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Diethyl (4-methoxy-2-nitrophenyl)malonate. However, it has been reported to exhibit moderate toxicity towards various cell lines. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (4-methoxy-2-nitrophenyl)malonate has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it has several limitations. Diethyl (4-methoxy-2-nitrophenyl)malonate is sensitive to moisture and air, and it can decompose if not stored properly. Additionally, it can be difficult to handle due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Diethyl (4-methoxy-2-nitrophenyl)malonate. One potential direction is the synthesis of Diethyl (4-methoxy-2-nitrophenyl)malonate derivatives with improved reactivity and selectivity. Additionally, the biological activities of Diethyl (4-methoxy-2-nitrophenyl)malonate and its derivatives could be explored further. Finally, the potential applications of Diethyl (4-methoxy-2-nitrophenyl)malonate in the field of materials science could be investigated, as it has been shown to exhibit interesting optical and electronic properties.
Conclusion:
In conclusion, Diethyl (4-methoxy-2-nitrophenyl)malonate is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl (4-methoxy-2-nitrophenyl)malonate in various fields of research.
Eigenschaften
CAS-Nummer |
10565-15-8 |
|---|---|
Produktname |
Diethyl (4-methoxy-2-nitrophenyl)malonate |
Molekularformel |
C14H17NO7 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
diethyl 2-(4-methoxy-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(20-3)8-11(10)15(18)19/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
OYBZYLASBSWKEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


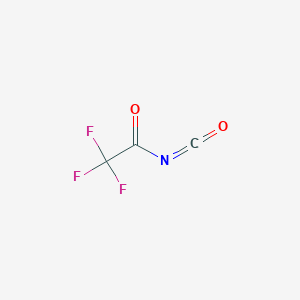

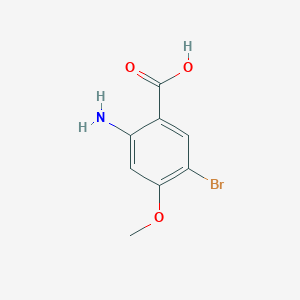
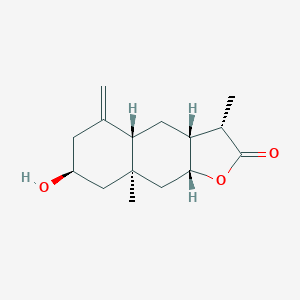

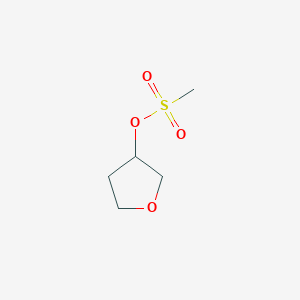
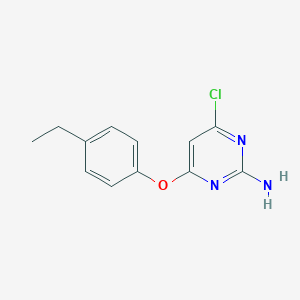

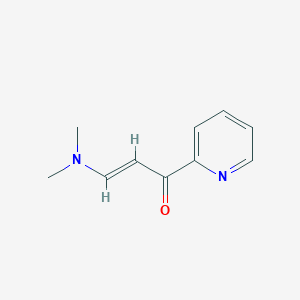
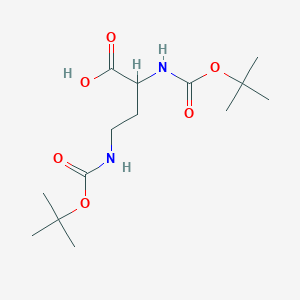
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)


